molecular formula C24H23BrN2O B6063157 4-(Diphenylmethyl)piperazinyl 4-bromophenyl ketone

4-(Diphenylmethyl)piperazinyl 4-bromophenyl ketone

Cat. No.: B6063157
M. Wt: 435.4 g/mol
InChI Key: YRDIOBNNYZHZDH-UHFFFAOYSA-N
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Description

4-(Diphenylmethyl)piperazinyl 4-bromophenyl ketone is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a piperazine core substituted with a diphenylmethyl group and a 4-bromophenyl ketone moiety. This structure is characteristic of compounds investigated for their potential to interact with various biological targets. Piperazine derivatives are a significant class in drug discovery, with documented research exploring their diverse biological activities. Some structurally related compounds have been studied for their potential cardiovascular effects, such as modulating blood flow . Other analogs, particularly those incorporating a bromophenyl group, have been explored as inhibitors of protein-protein interactions, for instance, in the MDM2-p53 pathway, which is a critical target in oncology research . The presence of the bromine atom also offers a versatile handle for further synthetic modification via cross-coupling reactions, making it a valuable building block for creating more complex molecules for structure-activity relationship (SAR) studies. Researchers may find this compound useful as a precursor or intermediate in developing novel bioactive molecules. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-(4-bromophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23BrN2O/c25-22-13-11-21(12-14-22)24(28)27-17-15-26(16-18-27)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRDIOBNNYZHZDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization

Strategies for the De Novo Synthesis of 4-(Diphenylmethyl)piperazinyl 4-bromophenyl ketone

The de novo synthesis of this compound is typically achieved through a convergent synthesis strategy. The most common and direct approach involves the acylation of 1-(diphenylmethyl)piperazine, also known as 1-benzhydrylpiperazine (B193184), with 4-bromobenzoyl chloride. This nucleophilic substitution reaction forms the final ketone product.

The general synthetic route can be described as follows:

Synthesis of 1-(Diphenylmethyl)piperazine: This key intermediate is prepared by the reaction of piperazine (B1678402) with benzhydryl chloride. psu.edu The reaction is often carried out in a suitable solvent such as dimethylformamide (DMF) in the presence of a base like anhydrous potassium carbonate to neutralize the hydrochloric acid formed during the reaction. psu.edutandfonline.com

Acylation of 1-(Diphenylmethyl)piperazine: The synthesized 1-(diphenylmethyl)piperazine is then reacted with 4-bromobenzoyl chloride. This reaction is typically performed in a dry, aprotic solvent like dichloromethane (B109758), with a tertiary amine base such as triethylamine (B128534) added to scavenge the HCl byproduct. psu.edu The mixture is usually stirred at room temperature for several hours to ensure the completion of the reaction. psu.edu

An alternative pathway could involve first acylating piperazine with 4-bromobenzoyl chloride and then alkylating the resulting piperazine ketone with benzhydryl chloride. However, the first route is generally preferred due to potentially higher yields and simpler purification steps.

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and environmental impact. For the synthesis of piperazine derivatives, several parameters are systematically varied and studied.

Catalyst: While the acylation step often proceeds without a catalyst, the choice of base is critical. For related multi-component reactions, various catalysts such as piperidine (B6355638), acetic acid, p-TSA, SiO2, ZnCl2, and molecular iodine have been screened to find the optimal conditions. researchgate.net In some cases, the absence of a catalyst results in no product formation even after extended reaction times. researchgate.net

Solvent: The choice of solvent can significantly influence the reaction rate and yield. Solvents like ethanol, methanol, acetonitrile (B52724) (ACN), and dimethylformamide (DMF) are commonly tested. researchgate.net For the acylation of 1-benzhydrylpiperazine, dry dichloromethane is a common choice. psu.edu

Temperature: Reaction temperatures can range from 0-5°C, especially during the addition of reactive acyl chlorides to control exothermic reactions, to refluxing at temperatures as high as 130°C for other steps like N-alkylation. psu.edugoogle.com Studies often commence at room temperature and may be heated to drive the reaction to completion. psu.edu

Base: The selection and amount of base are critical. In the synthesis of 1-(diphenylmethyl)piperazine, potassium carbonate is a common choice. tandfonline.com For the subsequent acylation, a non-nucleophilic organic base like triethylamine or diisopropylethylamine is used to neutralize the generated acid. psu.edugoogle.com

The table below summarizes the optimization of conditions for a model reaction, illustrating how different parameters affect the outcome.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Iodine (20)EtOHReflux268
2Iodine (15)EtOHReflux2.560
3Iodine (25)EtOHReflux268
4Iodine (20)MeOHReflux355
5Iodine (20)ACNReflux440
6Iodine (20)DMFReflux445
7Piperidine (20)EtOHReflux542
8NoneEtOHReflux240

This table is representative of optimization studies for related heterocyclic syntheses, adapted from a study by Gupta et al. (2017) to illustrate the process. researchgate.net

The parent compound, this compound, is achiral. However, if substituents are introduced on the phenyl rings of the diphenylmethyl moiety, the benzhydryl carbon can become a stereocenter. In such cases, stereoselective synthesis is required to obtain specific enantiomers.

Methods for preparing optically active N-(diphenylmethyl)piperazines often involve the resolution of a racemic precursor or the use of a chiral starting material. For instance, racemic (4-chlorophenyl)phenylmethylamine can be resolved using chiral acids like (+) or (−) tartaric acid. google.com The resulting enantiomerically pure amine can then be used to construct the piperazine ring, leading to an optically active final product. google.com This ensures that the desired stereochemistry is established early in the synthetic sequence.

Design and Synthesis of Analogs and Derivatives of this compound

To explore the structure-activity relationship (SAR) and develop compounds with improved properties, analogs and derivatives are synthesized by modifying different parts of the parent molecule. nih.gov These modifications typically target the piperazine ring, the bromophenyl ketone moiety, or the linker connecting them.

The piperazine ring is a common target for modification due to its significant role in modulating the pharmacokinetic properties of a drug. mdpi.com Modifications can include the introduction of substituents on the remaining nitrogen atom or on the carbon atoms of the ring itself. For example, in the synthesis of related compounds, various N-alkyl or N-aryl groups are introduced to the piperazine core to assess their impact on biological activity. google.com Synthesizing these derivatives often involves starting with a pre-substituted piperazine, which is then reacted with benzhydryl chloride and the appropriate benzoyl chloride in a stepwise manner.

The electronic and steric properties of the bromophenyl ketone moiety can be fine-tuned by altering the substituent on the phenyl ring. The bromine atom at the 4-position can be moved to other positions (e.g., 2- or 3-position) or replaced with other functional groups. nih.gov

Common variations include:

Halogens: Replacing bromine with fluorine or chlorine to modulate lipophilicity and electronic effects.

Electron-donating groups: Introducing groups like methoxy (B1213986) or methyl.

Electron-withdrawing groups: Incorporating groups like nitro or cyano to alter the electronic character of the ring. nih.gov

These analogs are typically synthesized by using the corresponding substituted benzoyl chloride in the final acylation step. For instance, reacting 1-(diphenylmethyl)piperazine with 3-bromobenzoyl chloride or 4-nitrobenzoyl chloride would yield the corresponding derivatives. nih.gov

The table below shows examples of synthesized analogs with variations on the phenyl ketone moiety.

Compound IDPhenyl Ketone MoietyResulting Compound Name
Parent 4-Bromophenyl ketoneThis compound
Analog 1 3-Bromophenyl ketone4-(Diphenylmethyl)piperazinyl 3-bromophenyl ketone
Analog 2 4-Nitrophenyl ketone4-(Diphenylmethyl)piperazinyl 4-nitrophenyl ketone
Analog 3 Phenyl ketone4-(Diphenylmethyl)piperazinyl phenyl ketone (Benzoyl derivative) psu.edu

The ketone group serves as a linker between the piperazine and the 4-bromophenyl moieties. Its properties can be modified to influence the molecule's conformation, polarity, and hydrogen bonding capacity. Linker modifications can include:

Reduction to an alcohol: The ketone can be reduced to a secondary alcohol, introducing a chiral center and a hydrogen bond donor.

Conversion to an amide or thioamide: The ketone can be replaced with a carboxamide or thioamide linker, which alters the electronic properties and hydrogen bonding potential. tandfonline.com For example, N-substituted piperazine-1-carboxamides are synthesized by reacting 1-benzhydrylpiperazine with various isocyanates or by activating a carboxylic acid and reacting it with the piperazine nitrogen. tandfonline.com

Insertion of a methylene (B1212753) bridge: A methylene group can be inserted between the piperazine and the carbonyl group, increasing the flexibility of the linker.

These modifications require alternative synthetic strategies, such as reductive amination or the use of different coupling reagents, to create the desired linker.

Green Chemistry Principles in the Synthesis of this compound and its Analogswiley-vch.de

The growing emphasis on sustainable development within the chemical and pharmaceutical industries has propelled the adoption of green chemistry principles in the synthesis of active pharmaceutical ingredients. googleapis.com These principles focus on designing processes that minimize or eliminate the use and generation of hazardous substances, improve energy efficiency, and utilize renewable feedstocks. googleapis.comresearchgate.net While specific literature detailing green synthetic routes exclusively for this compound is limited, the core principles of green chemistry are broadly applicable to the synthesis of its piperazine scaffold and related analogs. The focus lies in developing more environmentally benign alternatives to traditional synthetic methods, which often rely on hazardous reagents, volatile organic solvents, and energy-intensive conditions. ijpsjournal.commdpi.com

Modern synthetic strategies for piperazine-containing compounds increasingly incorporate greener approaches such as novel catalytic systems, photoredox catalysis, and the use of eco-friendly solvents and energy sources. ethz.ch

Detailed Research Findings

Research into the synthesis of the piperazine ring, the central scaffold of the target molecule, has yielded several greener methodologies aimed at improving efficiency and reducing environmental impact.

Catalytic Synthesis of the Piperazine Ring: A significant advancement in green chemistry is the shift from stoichiometric reagents to catalytic processes. acs.org For the synthesis of piperazine and its derivatives, various catalytic systems have been developed to enhance atom economy and avoid harsh reaction conditions. For example, iridium-catalyzed methods have been shown to produce C-substituted piperazines under mild conditions in a stereospecific manner. uniba.it Another approach involves the use of Stannyl Amine Protocol (SnAP) reagents, where later developments have successfully reduced the amount of copper catalyst required from stoichiometric to catalytic quantities, thereby decreasing metal waste and improving the process's efficiency. acs.org These catalytic methods often expand the scope of possible substrates, including heteroaromatic aldehydes, which were previously challenging. acs.org

Photoredox Catalysis: Photoredox catalysis represents a sustainable and powerful method for chemical synthesis, often utilizing visible light as an energy source. This technique has been applied to the synthesis of C-H functionalized piperazines. A key advantage is the potential to use purely organic photocatalysts, which are more sustainable than those based on expensive and potentially toxic transition metals like iridium. Furthermore, this approach allows for the use of amino-acid-derived radical precursors, avoiding substrates derived from toxic reagents such as tin. The successful adaptation of these photoredox methods to continuous flow reactors offers enhanced scalability and safety over traditional batch processes.

Furthermore, alternative energy sources like microwave irradiation are being employed to drive reactions more efficiently. ethz.ch Microwave-assisted synthesis can lead to dramatically reduced reaction times, increased yields, and cleaner reaction profiles with fewer by-products compared to conventional heating methods. researchgate.netethz.ch

The table below provides a comparative overview of conventional versus green synthetic principles applicable to the synthesis of piperazine analogs.

Synthetic AspectConventional ApproachGreen Chemistry ApproachKey Advantages of Green Approach
CatalysisOften requires stoichiometric amounts of reagents or harsh catalysts.Use of catalytic amounts of transition metals (e.g., Cu, Ir) or metal-free organic photocatalysts. acs.orguniba.itHigher atom economy, reduced metal waste, milder reaction conditions, increased efficiency. ijpsjournal.com
SolventsUse of volatile organic compounds (VOCs) like toluene (B28343) or chlorinated solvents. nih.govApplication of greener solvents such as water, 2-MeTHF, or CPME; or solvent-free conditions. nih.govReduced pollution, lower toxicity, improved worker safety, simplified waste disposal. mdpi.com
Energy InputProlonged heating using conventional methods (oil baths, heating mantles).Microwave-assisted synthesis or photoredox catalysis using visible light. ethz.chReduced reaction times, lower energy consumption, higher yields, enhanced selectivity. researchgate.net
ReagentsMay involve toxic reagents like organotin compounds. Use of less toxic and renewable starting materials, such as amino-acid derivatives. Improved safety profile, reduced generation of hazardous waste. researchgate.net

Molecular Structure and Conformational Analysis

Advanced Spectroscopic Characterization for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

No published studies containing ¹H, ¹³C, or 2D NMR spectral data for 4-(Diphenylmethyl)piperazinyl 4-bromophenyl ketone were found. This information is crucial for the definitive assignment of proton and carbon signals and for establishing the connectivity of the molecular framework.

High-Resolution Mass Spectrometry (HRMS)

Specific HRMS data, which would confirm the elemental composition and exact mass of the compound, could not be retrieved from available sources.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Experimental IR and Raman spectra, which are essential for identifying characteristic vibrational modes of the functional groups present in the molecule (such as the ketone carbonyl, C-N bonds of the piperazine (B1678402) ring, C-Br bond, and aromatic C-H bonds), are not documented in the searched literature.

Conformational Analysis and Stereochemical Characterization

In the absence of experimental data from X-ray crystallography or advanced NMR techniques (like NOESY), and without dedicated computational chemistry studies, a scientifically rigorous conformational and stereochemical analysis cannot be performed. The preferred conformation of the piperazine ring (chair, boat, or twist-boat) and the spatial orientation of the bulky diphenylmethyl and 4-bromobenzoyl substituents remain undetermined.

Computational Chemistry and Cheminformatics Investigations

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule. These methods can predict properties such as molecular orbital energies, electron density distribution, and molecular electrostatic potential, which are crucial for assessing chemical reactivity and intermolecular interactions.

Density Functional Theory (DFT) is a widely used quantum chemical method that balances computational cost and accuracy, making it suitable for studying molecules of the size of 4-(Diphenylmethyl)piperazinyl 4-bromophenyl ketone. DFT calculations would likely be employed to optimize the molecule's geometry and to analyze its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The electronic structure of this compound is characterized by the electron-donating diphenylmethylpiperazine group and the electron-withdrawing 4-bromophenyl ketone moiety. DFT studies on similar piperazine (B1678402) derivatives have shown that the nitrogen atoms of the piperazine ring are typically nucleophilic centers. The 4-bromophenyl ketone part of the molecule, with its electronegative bromine and oxygen atoms, would be expected to have a significant influence on the LUMO, making it a potential site for nucleophilic attack.

A hypothetical DFT analysis would likely reveal the following:

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the conjugated system of the bromophenyl ketone and the lone pairs of the piperazine nitrogens would contribute to the frontier orbitals.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution. Negative potential (red/yellow) would be expected around the carbonyl oxygen and the bromine atom, indicating electrophilic sites, while the regions around the piperazine nitrogens might show a more positive potential (blue), suggesting nucleophilic character.

PropertyPredicted Value/CharacteristicBasis of Prediction
HOMO Localization Likely on the diphenylmethylpiperazine moiety, particularly the nitrogen atoms.Electron-donating nature of the group.
LUMO Localization Primarily on the 4-bromophenyl ketone moiety.Electron-withdrawing nature of the group.
MEP Negative Regions Carbonyl oxygen and bromine atom.High electronegativity of these atoms.
MEP Positive Regions Potentially around the piperazine ring.Presence of nitrogen lone pairs.

This table is predictive and based on the analysis of structurally similar compounds in the absence of direct computational studies on this compound.

Ab initio methods are quantum chemical calculations based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, methods like Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory can provide highly accurate predictions of molecular geometries and electronic properties.

For this compound, ab initio calculations could be used to:

Validate DFT Geometries: By comparing the optimized geometry from an ab initio method with that from DFT, the reliability of the chosen DFT functional can be assessed.

Calculate Accurate Electronic Energies: Ab initio methods are often used as a benchmark for more approximate methods.

Given the computational cost, a common approach is to use a combination of methods, where an initial geometry optimization is performed with a less expensive method like DFT, followed by a single-point energy calculation with a high-level ab initio method to obtain a more accurate electronic energy.

Molecular Dynamics Simulations for Conformational Studies and Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of a molecular system. For a flexible molecule like this compound, MD simulations can provide insights into its conformational landscape and how it interacts with its environment, such as a solvent or a biological receptor.

An MD simulation of this compound would likely reveal:

Conformational Flexibility: The diphenylmethyl group and the piperazine ring are the most flexible parts of the molecule. The piperazine ring can adopt different chair and boat conformations, and the two phenyl rings of the diphenylmethyl group have rotational freedom. The simulation would map the accessible conformations and the energy barriers between them.

Solvent Interactions: In a solvent like water, the simulation would show how water molecules arrange around the polar parts of the molecule, such as the carbonyl group and the piperazine nitrogens, forming hydrogen bonds.

Molecular FragmentExpected Conformational Behavior
Diphenylmethyl Group High rotational freedom of the phenyl rings.
Piperazine Ring Interconversion between chair and boat conformations.
4-bromophenyl ketone Relatively rigid, with some rotation around the C-C single bond.

This table is predictive and based on the known conformational behavior of these chemical moieties.

Molecular Docking Studies for Potential Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when it binds to a target receptor. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action.

For this compound, molecular docking studies would be performed against various biological targets to predict its binding affinity and mode of interaction. The choice of target would depend on the therapeutic area of interest. For instance, many piperazine derivatives are known to interact with G-protein coupled receptors (GPCRs) or ion channels.

A typical docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be generated and optimized. A crystal structure of the target protein would be obtained from a database like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would be used to place the ligand in the binding site of the receptor in various orientations and conformations.

Scoring and Analysis: The different poses would be scored based on their predicted binding affinity. The best-scoring poses would be analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Studies on analogous benzoylpiperazine compounds have shown that the piperazine nitrogen can act as a hydrogen bond acceptor, while the aromatic rings can engage in pi-pi stacking or hydrophobic interactions with the receptor's amino acid residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

A QSAR study on analogs of this compound would involve a dataset of compounds with varying substituents on the phenyl rings and their corresponding measured biological activities. scispace.comresearchgate.net A range of molecular descriptors would be calculated for each compound, including:

Constitutional Descriptors: Molecular weight, number of atoms, number of rings, etc.

Topological Descriptors: Connectivity indices that describe the branching of the molecule.

Geometrical Descriptors: 3D properties like molecular surface area and volume.

Electronic Descriptors: Dipole moment, partial charges, and HOMO/LUMO energies.

A statistical method, such as multiple linear regression (MLR) or partial least squares (PLS), would then be used to build a model that correlates a subset of these descriptors with the biological activity. A robust QSAR model for keto piperazine derivatives has been developed, suggesting that constitutional descriptors play a vital role in the binding of these ligands to their target enzymes. scispace.comresearchgate.net

Descriptor TypeExamplePotential Influence on Activity
Constitutional Number of double bonds, Number of oxygen atoms.Can affect the overall size, shape, and polarity of the molecule. scispace.comresearchgate.net
Electronic HOMO/LUMO energies, Dipole moment.Influences reactivity and intermolecular interactions.
Geometrical Molecular volume, Surface area.Relates to how well the molecule fits into a binding site.

This table is based on general principles of QSAR and findings from studies on related keto piperazine derivatives. scispace.comresearchgate.net

Prediction of Molecular Interactions and Binding Affinities (In Silico)

The in silico prediction of molecular interactions and binding affinities is a culmination of the techniques described above. By combining quantum chemical calculations, molecular dynamics, and molecular docking, it is possible to build a detailed picture of how this compound might interact with a biological target and to estimate the strength of this interaction.

Advanced methods like free energy perturbation (FEP) or thermodynamic integration (TI), often used in conjunction with molecular dynamics simulations, can provide more accurate predictions of binding affinities than docking scores alone. These methods calculate the free energy change of binding by simulating a non-physical pathway that transforms the ligand into another molecule or into nothing, both in the solvent and in the binding site of the receptor.

While these calculations are computationally intensive, they are becoming increasingly important in rational drug design for prioritizing compounds for synthesis and experimental testing. For this compound, such studies would provide a quantitative prediction of its potency against specific biological targets.

Pharmacological Investigations at the Molecular and Cellular Levels in Vitro

Identification and Characterization of Molecular Targets

Comprehensive database searches have not revealed any specific receptor binding assays or enzyme inhibition studies conducted on 4-(Diphenylmethyl)piperazinyl 4-bromophenyl ketone.

Receptor Binding Assays

There is currently no published data detailing the affinity of this compound for any specific receptors. While related benzhydryl piperazine (B1678402) analogs have been investigated for their binding to targets such as the cannabinoid CB1 receptor, no such information is available for the title compound.

Enzyme Inhibition/Activation Studies

Information regarding the effects of this compound on enzyme activity is not present in the available scientific literature.

Cell-Based Functional Assays to Elucidate Mechanisms of Action (In Vitro)

No cell-based functional assays have been reported for this compound, precluding any analysis of its mechanism of action at the cellular level.

Signal Transduction Pathway Analysis

There is no available data on the modulation of any signal transduction pathways by this compound.

Gene and Protein Expression Modulation

The effects of this compound on gene and protein expression have not been documented in published studies.

Selectivity and Specificity Profiling against a Panel of Biological Targets (In Vitro)

A selectivity and specificity profile for this compound against a panel of biological targets is not available. While broader classes of arylpiperazines have been noted for their interactions with dopamine (B1211576) and serotonin (B10506) receptors, specific data for this compound is absent.

Preclinical Pharmacological Profiling in Vivo Mechanistic Studies in Animal Models

Pharmacokinetic (PK) Investigations in Preclinical Animal Models (Mechanistic Focus)

Pharmacokinetic studies are fundamental in preclinical development to understand how an organism affects a drug. These studies involve the characterization of the absorption, distribution, metabolism, and excretion (ADME) of a compound.

Absorption, Distribution, Metabolism, and Excretion (ADME) Research in Animal Models

Comprehensive ADME studies in relevant animal models such as rats and mice are crucial. These investigations would typically determine the rate and extent of absorption into the systemic circulation following various routes of administration. Distribution studies would map the compound's dissemination into different tissues and organs. Metabolism studies would identify the biotransformation pathways, and excretion studies would quantify the elimination of the compound and its metabolites from the body. For compounds within the broader diphenylmethylpiperazine class, such as Cetirizine, a second-generation antihistamine, studies have shown rapid absorption with plasma protein binding reported to be between 88% and 96%. wikipedia.org Elimination is primarily through urine, with a significant portion of the drug remaining unchanged. wikipedia.org

In Vivo Metabolic Pathway Elucidation

The elucidation of metabolic pathways is critical for understanding the compound's fate in the body. In vivo studies in animal models would aim to identify the major metabolites and the enzymes responsible for their formation, often part of the cytochrome P450 system. For other piperazine-containing compounds, metabolic pathways can involve demethylation, dehydrogenation, and epoxidation, leading to both phase I and phase II metabolites.

Pharmacodynamic (PD) Biomarker Identification and Quantification in Animal Models (Mechanistic Focus)

Pharmacodynamic studies focus on what a drug does to the body. Identifying and quantifying biomarkers are essential to demonstrate that the compound is interacting with its intended target and eliciting a biological response.

Target Engagement Studies

Target engagement assays are designed to confirm that a compound binds to its intended molecular target in a living organism. This can be achieved through various techniques, including positron emission tomography (PET) with a radiolabeled ligand. For instance, PET studies with antihistamines have been used to measure the occupancy of the H1 receptor in the brain. wikipedia.org Such studies would be necessary to confirm that 4-(Diphenylmethyl)piperazinyl 4-bromophenyl ketone engages its putative target in vivo.

Cellular and Molecular Responses in Tissues

Following target engagement, it is important to measure the downstream cellular and molecular effects in relevant tissues. This could involve quantifying changes in gene expression, protein phosphorylation, or other signaling molecules that are modulated by the target. These studies provide evidence of the compound's mechanism of action at a cellular level within the context of a whole organism.

Mechanistic Studies of Biological Processes in Animal Models

Mechanistic studies in animal models of disease are conducted to understand how the pharmacodynamic effects of a compound translate into a therapeutic outcome. These studies would investigate the impact of this compound on the biological processes and pathways that are dysregulated in the disease model. The goal is to establish a clear link between the compound's mechanism of action and its physiological or pathological effects.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Iterative Design and Synthesis for SAR Exploration of 4-(Diphenylmethyl)piperazinyl 4-bromophenyl ketone Analogs

The iterative process of designing and synthesizing analogs of a lead compound is a cornerstone of medicinal chemistry. For derivatives of 4-(diphenylmethyl)piperazine, this process typically involves a systematic approach to modify distinct parts of the molecule. mdpi.com The core structure can be divided into three main regions for modification: the diphenylmethyl moiety, the piperazine (B1678402) ring, and the substituted phenyl ketone group.

The synthesis of such analogs often begins with the piperazine core, which can be functionalized at its two nitrogen atoms. mdpi.com One nitrogen is typically substituted with the diphenylmethyl group, while the other is acylated or alkylated with various phenyl ketone derivatives. This modular synthesis allows for the introduction of a wide range of substituents on the phenyl rings of both the diphenylmethyl and the phenyl ketone moieties. researchgate.net

For instance, studies on related N-arylpiperazine compounds have demonstrated that the introduction of different substituents on the phenyl ring can significantly modulate their biological activity. These modifications are often guided by computational models and a deep understanding of the target's binding site. The goal is to enhance potency and selectivity while improving drug-like properties. mdpi.com While specific iterative design studies on this compound are not extensively documented in publicly available literature, the principles of analog design are well-established for this class of compounds.

Identification of Key Pharmacophoric Elements and Their Influence on Biological Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, several key pharmacophoric elements can be identified based on studies of related molecules.

The diphenylmethyl group is a bulky, lipophilic moiety that often plays a critical role in binding to target proteins through hydrophobic interactions. In some analogs, this group is essential for activity, and its replacement can lead to a significant loss of potency. mdpi.com The two phenyl rings allow for extensive interactions within a hydrophobic binding pocket.

The piperazine ring is a common scaffold in medicinal chemistry, valued for its ability to provide a rigid spacer between two key pharmacophoric groups and for its basic nitrogen atom, which can be protonated at physiological pH. mdpi.com This protonated nitrogen can form important ionic interactions or hydrogen bonds with the target protein. The piperazine moiety is also known to influence the pharmacokinetic properties of a drug. nih.gov

The 4-bromophenyl ketone moiety provides both a hydrogen bond acceptor (the carbonyl group) and a substituted aromatic ring. The bromine atom is an electron-withdrawing group that can influence the electronic properties of the phenyl ring and may also participate in halogen bonding with the target. Modifications to the substituent on this phenyl ring are a common strategy to fine-tune the electronic and steric properties of the molecule to optimize binding affinity and selectivity. mdpi.com

Correlation of Structural Features with Molecular Interactions and Biological Responses

The biological activity of this compound analogs is highly dependent on their structural features and how these features interact with their biological target.

Substituents on the phenyl rings of the diphenylmethyl group can significantly impact activity. For example, in related series of compounds, the introduction of electron-withdrawing or electron-donating groups can alter the electronic distribution of the molecule, affecting its binding affinity. mdpi.com The position of these substituents is also critical, as it determines the spatial arrangement of the groups within the binding site.

The nature of the linker between the piperazine ring and the phenyl group can also be varied. While the subject compound has a ketone linker, other analogs may feature ether, amide, or alkyl linkers. Each of these linkers will impart different degrees of flexibility and hydrogen bonding capabilities, which in turn will affect the biological response.

In studies of similar piperazine derivatives, it has been shown that even small changes, such as the replacement of a piperazine ring with a piperidine (B6355638) ring, can have a profound impact on biological activity and selectivity. nih.gov This highlights the importance of the specific geometry and basicity of the nitrogen-containing heterocycle.

The following table summarizes the general SAR trends observed for diphenylmethylpiperazine analogs based on available literature.

Molecular FragmentModificationGeneral Effect on Biological Activity
Diphenylmethyl Moiety Substitution on phenyl ringsCan modulate potency and selectivity through electronic and steric effects.
Replacement with other bulky groupsOften leads to a decrease in activity, highlighting its importance for hydrophobic interactions.
Piperazine Core Replacement with other heterocycles (e.g., piperidine)Can significantly alter selectivity and potency. nih.gov
N-alkylation or N-acylationThe nature of the substituent on the second nitrogen is critical for activity.
Phenyl Ketone Moiety Substitution on the phenyl ring (e.g., variation of the halogen)Fine-tunes electronic properties and can influence binding affinity.
Modification of the ketone linkerAffects flexibility and hydrogen bonding potential, impacting biological response.

Structure-Permeability and Structure-Metabolism Relationships (In Silico and In Vitro)

The pharmacokinetic properties of a drug candidate, including its permeability and metabolic stability, are critical for its in vivo efficacy. These properties are intrinsically linked to the molecule's structure.

Structure-Permeability Relationships:

In vitro assays, such as the Caco-2 cell permeability assay, are commonly used to experimentally determine a compound's potential for oral absorption. nih.gov The structure of a molecule can be modified to balance the opposing effects of lipophilicity and polarity to achieve optimal permeability. For instance, masking polar groups or introducing lipophilic substituents can enhance permeability, but this must be balanced against potential decreases in solubility and target affinity.

Structure-Metabolism Relationships:

The metabolic stability of a compound determines its half-life in the body. Piperazine-containing compounds are known to undergo various metabolic transformations, primarily mediated by cytochrome P450 (CYP) enzymes. researchgate.net Common metabolic pathways for piperazine derivatives include N-dealkylation, ring hydroxylation, and oxidation of the aromatic rings. nih.gov

The diphenylmethyl moiety and the bromophenyl group are potential sites of aromatic hydroxylation. The piperazine ring itself can be a site of metabolism. In vitro studies using liver microsomes or S9 fractions can identify the major metabolites of a compound and assess its metabolic stability. researchgate.netnih.gov

Structure-metabolism relationships are explored by synthesizing analogs with modifications at metabolically labile sites. For example, blocking a site of metabolism by introducing a fluorine atom can increase metabolic stability. The following table outlines potential metabolic pathways for piperazine-containing compounds.

Metabolic PathwayStructural SitePotential Consequence
Aromatic HydroxylationPhenyl rings of the diphenylmethyl or bromophenyl groupsFormation of phenolic metabolites.
N-dealkylationPiperazine nitrogen atomsRemoval of the diphenylmethyl or the bromophenyl ketone group.
Piperazine Ring OxidationCarbon atoms of the piperazine ringFormation of hydroxylated or lactam metabolites.

By understanding these relationships, medicinal chemists can design analogs of this compound with improved permeability and metabolic stability, leading to a more favorable pharmacokinetic profile.

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Purity Assessment and Quantification

Chromatography is the cornerstone for separating and quantifying chemical compounds. For 4-(Diphenylmethyl)piperazinyl 4-bromophenyl ketone, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) serve as powerful tools for purity assessment and quantification in research settings.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile and widely used technique for the analysis of non-volatile or thermally unstable compounds, making it well-suited for piperazine (B1678402) derivatives. rdd.edu.iqntu.edu.iq A validated reversed-phase HPLC (RP-HPLC) method can effectively separate the target compound from impurities and degradation products. nih.gov

For the analysis of this compound, a typical HPLC system would be equipped with a C18 column and a diode-array detector (DAD) or UV detector. nih.govresearchgate.net The mobile phase would likely consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent like acetonitrile (B52724) or methanol, often run in a gradient elution mode to ensure good separation of all components. nih.gov The selection of a specific UV wavelength for detection would be based on the compound's chromophores, which include the phenyl and bromophenyl ketone groups.

Method validation is a critical step to ensure the reliability of the analytical data. jocpr.com This process involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.govjocpr.com For piperazine-containing active pharmaceutical ingredients, derivatization with agents like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to create a UV-active derivative, allowing for detection at very low levels. jocpr.comresearchgate.net

Table 1: Illustrative HPLC Method Validation Parameters

ParameterTypical ValueDescription
Linearity (r²)> 0.999Demonstrates a direct proportional relationship between detector response and concentration.
Accuracy (% Recovery)98-102%Measures the closeness of the experimental value to the true value.
Precision (% RSD)< 2%Indicates the repeatability and reproducibility of the method. researchgate.net
LOD (µg/mL)0.125 - 0.5The lowest concentration of the analyte that can be reliably detected. researchgate.net
LOQ (µg/mL)0.5 - 1.0The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing a high degree of specificity. rsc.org It is a frequently used technique for the identification and determination of piperazine derivatives. researchgate.net The sample is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" that allows for definitive identification. unodc.org

While some piperazine derivatives may require a derivatization step to increase their volatility for GC analysis, the ketone structure of this compound may allow for direct analysis. semanticscholar.org An optimized GC-MS method would involve selecting an appropriate capillary column (e.g., a non-polar or medium-polar column) and a temperature program that effectively separates the target analyte from any potential impurities. rsc.org

The mass spectrum of the compound is characterized by a molecular ion peak and several fragment ions. For this compound, key fragmentation would likely occur at the bonds adjacent to the carbonyl group and the piperazine ring, as well as the diphenylmethyl moiety. These characteristic ions are crucial for identification. researchgate.net

Table 2: Predicted Characteristic GC-MS Fragments

Fragment StructurePredicted m/z (mass-to-charge ratio)
[Br-C₆H₄-CO]⁺183/185
[CH-(C₆H₅)₂]⁺167
[C₆H₅-CH-C₆H₅-piperazine]⁺ fragmentVarious
[Br-C₆H₄]⁺155/157

Hyphenated Techniques for Complex Mixture Analysis and Metabolite Identification in Research Samples

Hyphenated techniques, particularly those coupling liquid chromatography with mass spectrometry, are indispensable for analyzing complex mixtures and identifying unknown compounds, such as metabolites in research samples. rdd.edu.iq

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS, or tandem mass spectrometry, has become a method of choice for detecting metabolites in complex biological samples. nih.gov It offers superior sensitivity and selectivity compared to HPLC with UV detection or GC-MS alone. kuleuven.be The technique involves coupling an HPLC system to a mass spectrometer that can perform multiple stages of mass analysis. In a typical metabolite identification workflow, the parent compound and its potential metabolites are separated by the LC system. The first mass spectrometer (MS1) isolates the molecular ion of a compound eluting from the column. This isolated ion is then fragmented, and the resulting product ions are analyzed by the second mass spectrometer (MS2). nih.gov

This process allows for the structural characterization of metabolites. youtube.com Common metabolic transformations include Phase I reactions (e.g., oxidation, hydrolysis) and Phase II reactions (e.g., glucuronidation, sulfation). These transformations result in predictable mass shifts from the parent drug. By searching for these mass shifts in the LC-MS/MS data, potential metabolites can be tentatively identified. For example, hydroxylation adds 16 Da to the molecular weight, while glucuronidation adds 176 Da. youtube.comresearchgate.net

Table 3: Potential Metabolites and Corresponding Mass Shifts

Compound/MetaboliteMolecular Weight (Da)Mass Shift from Parent (Da)Potential Metabolic Reaction
Parent Compound449.4-N/A
Hydroxylated Metabolite465.4+16Oxidation (Phase I)
N-dealkylated Metabolite282.2-167.2N-dealkylation at diphenylmethyl group (Phase I)
Glucuronide Conjugate625.4+176Glucuronidation (Phase II)

Development of Analytical Methods for Detection and Quantification in Biological Matrices (for research purposes only)

Analyzing and quantifying a compound in biological matrices such as plasma, urine, or tissue homogenates presents unique challenges, primarily due to the complexity of the matrix itself. mdpi.com For research applications like pharmacokinetic studies, a robust and validated bioanalytical method is required. nih.govnih.gov

The development of such a method, typically using LC-MS/MS due to its high sensitivity and specificity, begins with sample preparation. oup.com The goal of sample preparation is to remove interfering substances (e.g., proteins, salts, lipids) and concentrate the analyte. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent like acetonitrile is added to the sample to precipitate proteins.

Liquid-Liquid Extraction (LLE): The analyte is partitioned from the aqueous biological sample into an immiscible organic solvent.

Solid-Phase Extraction (SPE): The sample is passed through a solid sorbent that retains the analyte, which is then eluted with a different solvent. This method often provides the cleanest extracts. mdpi.com

Once a sample preparation method is chosen, the LC-MS/MS conditions are optimized. This includes selecting the appropriate LC column and mobile phase, as well as tuning the mass spectrometer to monitor specific precursor-to-product ion transitions for both the analyte and an internal standard. nih.gov This monitoring mode, known as multiple reaction monitoring (MRM), provides excellent quantitative performance. kuleuven.be

The method must then be rigorously validated to ensure its reliability. scholars.direct Validation parameters for bioanalytical methods include accuracy, precision, selectivity, sensitivity (LLOQ), linearity, recovery, matrix effect, and stability of the analyte under various conditions. nih.govscholars.direct

Table 4: Key Validation Parameters for a Bioanalytical LC-MS/MS Method

ParameterAcceptance CriteriaPurpose
Linearity (r²)≥ 0.99Confirms a proportional response over the intended concentration range. nih.gov
Accuracy & PrecisionWithin ±15% (±20% at LLOQ)Ensures the measured values are close to the true values and are repeatable. scholars.direct
Recovery (%)Consistent and reproducibleMeasures the efficiency of the extraction process. scholars.direct
Matrix EffectMinimal and consistentAssesses the influence of co-eluting matrix components on analyte ionization. scholars.direct
StabilityAnalyte stable under tested conditionsEvaluates the chemical stability of the analyte during sample collection, storage, and processing.

Future Research Directions and Conceptual Applications

Elucidation of Novel Biological Pathways Modulated by 4-(Diphenylmethyl)piperazinyl 4-bromophenyl ketone

The modular nature of this compound suggests its potential interaction with a variety of biological targets. The diphenylmethylpiperazine core is a well-established motif in medicinal chemistry, known for its presence in compounds with antihistaminic, antipsychotic, and calcium channel blocking activities. mdpi.comnih.gov For instance, related structures have been evaluated for their cardiac and vascular activity, demonstrating direct inotropic and vasodilatory effects. nih.gov

Future research should, therefore, focus on systematically screening this compound against a broad panel of receptors, ion channels, and enzymes to uncover its primary biological targets. Initial investigations could prioritize pathways associated with its structural analogs.

Potential Areas for Biological Screening:

G-Protein Coupled Receptors (GPCRs): Given the prevalence of the piperazine (B1678402) motif in GPCR ligands, screening against serotonin (B10506), dopamine (B1211576), and adrenergic receptors is a logical starting point. mdpi.com

Ion Channels: The diphenylmethyl moiety is a feature of some calcium channel blockers. nih.gov Investigating the compound's effect on various voltage-gated calcium, sodium, and potassium channels could reveal novel modulatory activity.

Enzyme Inhibition: The 4-bromophenyl ketone group could engage in interactions within the active sites of various enzymes. Screening against kinases, proteases, and other enzyme families may identify unexpected inhibitory profiles. For example, the 4-bromophenyl group is a component in potent dual endothelin receptor antagonists and CCR5 antagonists developed through extensive structure-activity relationship studies. nih.govresearchgate.net

Elucidating the specific pathways modulated by this compound would provide a crucial foundation for understanding its mechanism of action and potential therapeutic applications.

Expansion of the Chemical Space around the this compound Scaffold for Diverse Research Tools

The core structure of this compound is highly amenable to chemical modification, allowing for the systematic expansion of its chemical space. The generation of a focused library of analogs would be invaluable for developing diverse and highly specific research tools to probe biological systems. Synthetic strategies such as the Buchwald-Hartwig addition or SNAr reactions, commonly used for preparing piperazine-containing molecules, could be employed. mdpi.com

Systematic modifications can be targeted to each of the three main structural components:

The Diphenylmethyl Moiety: Introducing substituents (e.g., halogens, alkyl, alkoxy groups) onto the phenyl rings could modulate potency, selectivity, and pharmacokinetic properties.

The 4-Bromophenyl Ketone Moiety: The bromine atom can be replaced with other groups (e.g., chlorine, fluorine, cyano, methyl) to explore structure-activity relationships (SAR). The ketone linker itself could be modified or reduced to an alcohol to alter binding interactions and metabolic stability.

The Piperazine Core: While often retained for its favorable physicochemical properties, modifications to the piperazine ring are also possible, though less common.

The following table outlines a conceptual framework for expanding the chemical space around this scaffold.

Structural Modification Target Moiety Potential Rationale / Research Goal Example Analogs
Phenyl Ring SubstitutionDiphenylmethylModulate target affinity and selectivity; Improve metabolic stability.Di(4-chlorophenyl)methyl, Di(4-methoxyphenyl)methyl
Aromatic Halogen Exchange4-BromophenylFine-tune electronic properties and binding interactions (SAR).4-Chlorophenyl, 4-Fluorophenyl
Ketone Reduction/ModificationKetone LinkerAlter hydrogen bonding capacity and molecular geometry.Secondary alcohol, Methylene (B1212753) ether
Bioisosteric Replacement4-BromophenylExplore alternative binding modes and improve properties.4-Bromopyridinyl, 4-Bromothienyl

This systematic approach would enable the development of a suite of compounds with varied properties, providing essential tools for further biological investigation.

Role as a Chemical Probe for Investigating Biological Mechanisms

A well-characterized, potent, and selective derivative emerging from the expanded chemical library could serve as an excellent chemical probe. Chemical probes are indispensable for dissecting complex biological mechanisms in cell-based and in vivo models. The development of enantiomerically pure versions of the compound would be particularly valuable, as optical isomers can serve as powerful probes to study the stereospecificity of interactions with biological targets like receptors. google.com

Should a specific biological target be identified (as per Section 9.1), a chemical probe based on the this compound scaffold could be used to:

Validate the target: Confirm that modulation of the specific target protein is responsible for an observed cellular or physiological effect.

Map signaling pathways: Elucidate the downstream consequences of inhibiting or activating the target.

Study disease models: Investigate the therapeutic potential of modulating the target in relevant models of disease.

For a derivative to be considered a high-quality chemical probe, it should ideally possess high affinity for its target, significant selectivity over other related targets, and demonstrated activity in cellular assays.

Integration of Artificial Intelligence and Machine Learning in Future Research and Design

The advancement of artificial intelligence (AI) and machine learning (ML) offers powerful tools to accelerate the research and development process for compounds like this compound. mdpi.com These computational methods can be applied at nearly every stage of the discovery pipeline, from initial hit identification to lead optimization. nih.govnih.gov

The table below details how specific AI/ML techniques could be conceptually applied to the study of this compound scaffold.

AI / ML Technique Application in Research & Design Specific Goal
Quantitative Structure-Activity Relationship (QSAR) Modeling Predict the biological activity of newly designed analogs based on their chemical structures.Prioritize the synthesis of the most promising compounds from the virtual library (from Section 9.2).
Virtual High-Throughput Screening (vHTS) Screen large virtual libraries of compounds against a homology model or crystal structure of a potential biological target.Identify novel scaffolds or derivatives with a high probability of binding to the target of interest.
De Novo Drug Design Generate entirely new molecular structures optimized to fit a specific biological target's binding site.Discover novel and patentable chemical matter with desired activity profiles.
ADMET Prediction Predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of designed analogs.Identify and filter out compounds with potentially poor pharmacokinetic or safety profiles early in the design process.

Q & A

Basic: What are the optimized synthetic routes and purification methods for 4-(Diphenylmethyl)piperazinyl 4-bromophenyl ketone?

Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates like bromophenyl ketones and substituted piperazines. For example:

  • Coupling Reactions : Use nucleophilic aromatic substitution or Ullmann-type coupling under reflux with solvents like dichloromethane and catalysts such as potassium carbonate .
  • Purification : Recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) ensures high purity (>95%) .
  • Yield Optimization : Continuous flow reactors in industrial settings improve efficiency, while stoichiometric control of reagents minimizes side products .

Basic: Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with aromatic protons (δ 7.2–8.1 ppm) and carbonyl signals (δ 165–170 ppm) as key markers .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 465.1 for C24_{24}H22_{22}BrN2_2O) .
  • Melting Point Analysis : Sharp melting points (e.g., 153–154°C) indicate purity .
  • TLC Monitoring : Rf values (e.g., 0.39–0.44) guide reaction progress .

Basic: How is the initial biological activity of this compound evaluated?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial Screening : Minimum inhibitory concentration (MIC) tests against S. aureus or E. coli .
    • Anticancer Potential : MTT assays on cancer cell lines (e.g., IC50_{50} values for HepG2 or MCF-7) .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., dopamine D2 or serotonin 5-HT2A_{2A} receptors) using HEK-293 cells .

Advanced: How can researchers resolve contradictions in synthesis yields across studies?

Methodological Answer:

  • Root-Cause Analysis : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, compound 13 (41% yield) vs. 26 (92% yield) in highlights steric effects from substituents .
  • DoE (Design of Experiments) : Systematic variation of parameters (temperature, time) identifies optimal conditions .
  • Side-Product Identification : LC-MS or GC-MS detects impurities (e.g., unreacted intermediates) .

Advanced: What mechanistic insights explain its interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Computational models (AutoDock Vina) predict binding to receptor pockets (e.g., 5-HT2A_{2A} via π-π stacking with bromophenyl groups) .
  • Kinetic Studies : Surface plasmon resonance (SPR) measures binding affinity (Kd_d) and dissociation rates .
  • Metabolic Stability : Liver microsome assays (e.g., rat CYP450 isoforms) assess pharmacokinetic profiles .

Advanced: How do structural analogs compare in activity?

Methodological Answer:

  • SAR Studies :
    • Bromine vs. Fluorine Substitution : Bromophenyl analogs show higher receptor affinity (e.g., 5-HT2A_{2A} Ki_i = 12 nM vs. 45 nM for fluorophenyl) due to enhanced hydrophobic interactions .
    • Piperazine Modifications : N-Benzyl groups improve blood-brain barrier penetration vs. N-methyl derivatives .
  • In Vivo Efficacy : Murine models of depression (tail suspension test) validate analogs with ED50_{50} < 10 mg/kg .

Advanced: How can computational modeling guide reactivity predictions?

Methodological Answer:

  • DFT Calculations : Gaussian 09 optimizes transition states for nucleophilic attacks, predicting regioselectivity in coupling reactions .
  • QSPR Models : Correlate substituent electronegativity (Hammett σ constants) with reaction rates .
  • Solvent Effect Simulations : COSMO-RS predicts polarity impacts on reaction equilibria .

Advanced: What strategies improve translation of in vitro findings to in vivo models?

Methodological Answer:

  • ADMET Profiling :
    • Caco-2 Permeability : Assess intestinal absorption (Papp_{app} > 1 × 106^{-6} cm/s) .
    • Plasma Protein Binding : Equilibrium dialysis quantifies free drug fractions .
  • Pharmacodynamic Markers : Microdialysis in rodent brains measures neurotransmitter levels (e.g., serotonin) post-administration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.